molecular formula C24H24ClN3OS2 B2946811 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride CAS No. 1330350-02-1

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride

Cat. No. B2946811
CAS RN: 1330350-02-1
M. Wt: 470.05
InChI Key: RMGGBYSGVQGFNF-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized derivatives of benzothiazole and found them to have biological activity, including anti-tubercular and anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific derivative and the conditions under which the reaction takes place .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Synthesis Approaches : Research emphasizes the development of novel synthetic routes for benzothiazole derivatives. For example, the microwave-assisted synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives showcases a one-pot, solvent-free method enhancing operational simplicity and environmental friendliness (Bhoi et al., 2016).

  • Biological Activities : Benzothiazole and related compounds have been evaluated for various biological activities. One study identified a kinesin spindle protein inhibitor from a series of novel KSP inhibitors, suggesting potential anticancer properties (Theoclitou et al., 2011). Another example includes the synthesis and evaluation of pyridine derivatives for antimicrobial activities, providing insights into the therapeutic potential of benzothiazole-related compounds (Patel & Agravat, 2007).

Chemical Properties and Reactions

  • Chemical Reactions and Derivatives : Studies detail the reactions of benzothiazole derivatives with various reagents, leading to the synthesis of novel compounds. For instance, reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides and aromatic aldehyde thiosemicarbazones resulted in derivatives of 5-amino-2-hydrazino-1,3-thiazole (Balya et al., 2008).

  • Structural Analysis : X-ray crystallography and other spectroscopic methods have been utilized to confirm the structures of synthesized benzothiazole derivatives, crucial for understanding their chemical properties and potential interactions with biological targets (Liu et al., 2012).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on the specific derivative and its biological target. Some benzothiazole derivatives have been found to inhibit topoisomerase I , while others have shown to have anti-inflammatory properties by inhibiting COX-1 .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS2.ClH/c1-3-27-13-12-17-20(14-27)30-24(26-22(28)16-10-8-15(2)9-11-16)21(17)23-25-18-6-4-5-7-19(18)29-23;/h4-11H,3,12-14H2,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGGBYSGVQGFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride

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